

Spectroscopic Characterization of 2-Tridecylheptadecanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the saturated branched-chain aldehyde, **2-Tridecylheptadecanal**. Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Tridecylheptadecanal**. These values are estimated based on the analysis of similar long-chain aliphatic aldehydes and computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-Tridecylheptadecanal** in CDCl₃



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.61	Doublet	1H	СНО
2.40	Multiplet	1H	СН-СНО
1.25	Broad Singlet	48H	-(CH ₂) ₁₂ - (X2)
0.88	Triplet	6H	-CH₃ (x2)

Table 2: Predicted ¹³C NMR Data for **2-Tridecylheptadecanal** in CDCl₃

Chemical Shift (δ) ppm	Assignment
205.5	СНО
53.0	СН-СНО
31.9	-(CH ₂) ₁₂ -
29.7	-(CH ₂) ₁₂ -
29.4	-(CH ₂) ₁₂ -
22.7	-(CH ₂) ₁₂ -
14.1	-CH₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Tridecylheptadecanal



Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H Stretch (Aliphatic)
2853	Strong	C-H Stretch (Aliphatic)
2720	Medium	C-H Stretch (Aldehyde)[1][2][3]
1730	Strong	C=O Stretch (Aldehyde)[1][2] [4]
1465	Medium	C-H Bend (Methylene)
1378	Medium	C-H Bend (Methyl)
722	Weak	C-H Rock (Methylene)

Mass Spectrometry (MS)

The mass spectrum of **2-Tridecylheptadecanal** is expected to show a weak or absent molecular ion peak due to the lability of the long alkyl chains.[5] The fragmentation pattern will be dominated by cleavage at the alpha and beta positions relative to the carbonyl group and a series of losses of C_nH_{2n+1} fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Tridecylheptadecanal

m/z	Proposed Fragment	
450	[M] ⁺ (Molecular Ion) - Very weak or absent	
449	[M-H]+	
421	[M-C ₂ H₅] ⁺	
267	[M-C ₁₃ H ₂₇]+	
183	[C13H27] ⁺	
44	McLafferty Rearrangement Product	

Experimental Protocols



The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-Tridecylheptadecanal**.

Synthesis of 2-Tridecylheptadecanal

A potential synthetic route to **2-Tridecylheptadecanal** involves the oxidation of the corresponding primary alcohol, 2-tridecylheptadecan-1-ol.

- Alcohol Oxidation: 2-Tridecylheptadecan-1-ol is dissolved in a suitable organic solvent such as dichloromethane.
- Oxidizing Agent: A mild oxidizing agent like pyridinium chlorochromate (PCC) is added to the solution.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
- Purification: The crude product is purified by column chromatography on silica gel using a
 gradient of ethyl acetate in hexanes to yield pure 2-Tridecylheptadecanal.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **2-Tridecylheptadecanal** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Standard parameters are used, including a 30° pulse width, a relaxation delay of 1 second, and acquisition of 16-32 scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans.



Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat 2-Tridecylheptadecanal is prepared by placing a
 drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and relative intensities of the absorption bands are determined and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any minor impurities.
- Ionization: Electron ionization (EI) is typically used with a standard electron energy of 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.
- Data Analysis: The molecular ion peak (if present) is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.

Visualizations General Spectroscopic Analysis Workflow



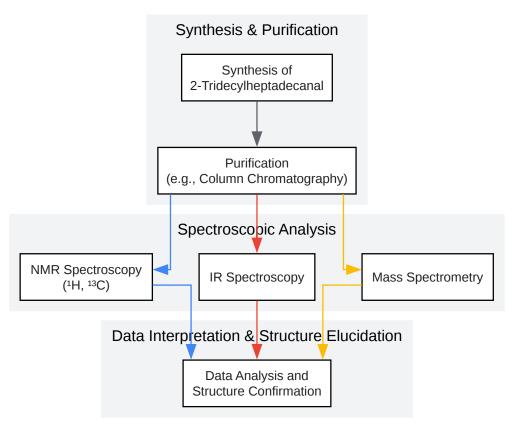




The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



General Spectroscopic Analysis Workflow





Predicted Mass Spec Fragmentation of 2-Tridecylheptadecanal [C30H60O]+ m/z = 450 (Molecular Ion) McLafferty -H• C13H27 -•C₂H5 Rearrangement β-Cleavage & Rearrangement α-Cleavage McLafferty Rearrangement [M-H]+ [M-C₁₃H₂₇]+ [M-C₂H₅]⁺ Product m/z = 421m/z = 44

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